molecular formula C20H18N2OS3 B3648158 2-{[2-(ethylsulfinyl)ethyl]thio}-4-phenyl-6-(2-thienyl)nicotinonitrile

2-{[2-(ethylsulfinyl)ethyl]thio}-4-phenyl-6-(2-thienyl)nicotinonitrile

Cat. No.: B3648158
M. Wt: 398.6 g/mol
InChI Key: RXFSFFRGPXDAEV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfinyl group, a thioether group, a phenyl group, and a thiophene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene ring, a five-membered ring containing one sulfur atom, is a common structure in many biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives generally show a variety of properties and applications, and are used in industrial chemistry and material science .

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the context in which it is used. For example, many thiophene derivatives exhibit biological activity, such as anticancer, anti-inflammatory, and antimicrobial properties .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of properties and potential applications. Future research may focus on developing new synthesis methods, exploring new applications, and studying the biological activity of these compounds .

Properties

IUPAC Name

2-(2-ethylsulfinylethylsulfanyl)-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS3/c1-2-26(23)12-11-25-20-17(14-21)16(15-7-4-3-5-8-15)13-18(22-20)19-9-6-10-24-19/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFSFFRGPXDAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(ethylsulfinyl)ethyl]thio}-4-phenyl-6-(2-thienyl)nicotinonitrile
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